molecular formula C9H17N3O B13189316 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol

Cat. No.: B13189316
M. Wt: 183.25 g/mol
InChI Key: JZITYMHXSWXFTL-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with 3-chloro-2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of both the amino and hydroxyl functional groups, which allow for a wide range of chemical modifications and applications. Additionally, the methyl group on the pyrazole ring can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(1-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-9(2,6-10)8(13)7-4-5-12(3)11-7/h4-5,8,13H,6,10H2,1-3H3

InChI Key

JZITYMHXSWXFTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=NN(C=C1)C)O

Origin of Product

United States

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